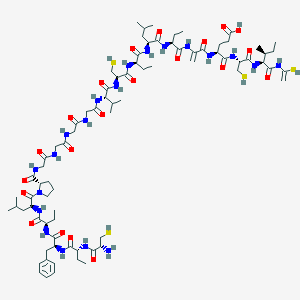![molecular formula C5H4BrN5 B152545 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 83255-86-1](/img/structure/B152545.png)
3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Übersicht
Beschreibung
3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are of interest due to their potential biological activities and their use as building blocks in pharmaceutical chemistry.
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidin-4-ones, which are closely related to the target compound, can be achieved through heterocyclization reactions. A method utilizing Brønsted-acidic ionic liquids as catalysts under solvent-free conditions has been described for the synthesis of these compounds . Another approach involves a regiospecific synthesis that starts from commercially available materials and employs an iminophosphorane-mediated annulation . These methods highlight the versatility and efficiency of synthesizing pyrazolo[3,4-d]pyrimidine derivatives.
Molecular Structure Analysis
The molecular structures of pyrazolo[3,4-d]pyrimidine derivatives are often characterized using techniques such as IR, ^1H NMR, MS, elemental analysis, or X-ray diffraction crystallography . These techniques ensure the precise determination of the molecular structure, which is crucial for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Pyrazolo[3,4-d]pyrimidine derivatives can undergo various chemical reactions. For instance, reactions with primary amines can afford substituted pyrazolo[4,3-d]pyrimidine 1-oxides, which can be further transformed into pyrimido[5,4-d]pyrimidines upon treatment with sodium ethoxide . These reactions demonstrate the reactivity of the pyrazolo[3,4-d]pyrimidine scaffold and its potential for generating diverse chemical entities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[3,4-d]pyrimidine derivatives are influenced by their molecular structure. The introduction of different substituents, such as bromo, cyano, or methylthio groups, can significantly alter these properties . These modifications can affect the solubility, stability, and biological activity of the compounds, making them suitable for various applications in medicinal chemistry.
Relevant Case Studies
Case studies involving 3,4-disubstituted pyrazolo[3,4-d]pyrimidine nucleosides have shown that these compounds can exhibit significant biological activity. For example, certain derivatives have demonstrated antiviral and antitumor activities, as well as inhibitory effects against leukemia cells and the parasite Leishmania tropica . These findings underscore the therapeutic potential of pyrazolo[3,4-d]pyrimidine derivatives and their relevance in drug discovery.
Wissenschaftliche Forschungsanwendungen
Biochemical Interactions and Enzyme Inhibition
3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its derivatives exhibit a broad spectrum of biological activity, primarily due to their interaction with enzymes in the body. A study demonstrated that N-alkylated derivatives of this compound were synthesized and tested for their ability to inhibit key enzymes like acetylcholinesterase (AChE) and human carbonic anhydrase (hCA) isoforms I and II. Remarkably, one derivative, compound 10, showcased significant potency and selectivity as a CA I inhibitor, indicating its potential in biochemical applications (Aydin, Anil & Demir, 2021).
Structural Properties and Conformation
The structural characteristics and conformation of 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives have been a subject of study. In one research, derivatives were synthesized and analyzed, revealing an unusually rigid N-conformation in their sugar moiety, both in aqueous solutions and in solid state. This property differentiates them from the parent purine derivatives and suggests their unique chemical behavior, which might be useful in specific biochemical applications (He, Mikhailopulo & Seela, 2003).
Antimicrobial and Antitumor Activities
The derivatives of 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine have been tested for antimicrobial and antitumor activities. A study synthesized various derivatives and tested them against different bacterial strains, revealing that compound 9a emerged as a promising antibacterial agent. Furthermore, cytotoxic assays conducted on various cancer cell lines, including Caucasian breast adenocarcinoma MCF7, hepatocellular carcinoma HepG2, and colon carcinoma HCT-116, demonstrated the potential antitumor capabilities of these compounds (Hassaneen et al., 2019).
Molecular Structure and IR Frequencies
Investigations into the molecular structure and IR frequencies of related compounds, such as 3-phenyl-1-tosyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, have been carried out. Studies utilizing Hartree Fock and density functional theory methods have provided insights into the electronic structure calculations, molecular electrostatic potentials, and vibrational spectra. These properties are crucial for understanding the chemical reactivity and charge transfer mechanisms within these molecules (Shukla, Yadava & Roychoudhury, 2015).
Wirkmechanismus
Target of Action
The primary target of 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment .
Mode of Action
3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine acts as an inhibitor of CDK2 . It interacts with CDK2, leading to the inhibition of the kinase activity of CDK2 . This results in the disruption of cell cycle progression, thereby inhibiting the proliferation of cancer cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulation pathway. CDK2 is essential for the G1/S and G2/M transition phases of the cell cycle . By inhibiting CDK2, 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine disrupts these transitions, leading to cell cycle arrest . This results in the inhibition of cell proliferation, particularly in cancer cells .
Result of Action
The result of the action of 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is the significant inhibition of cell proliferation. It has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . This suggests that it could potentially be used as a therapeutic agent in the treatment of certain types of cancer .
Safety and Hazards
Zukünftige Richtungen
The future directions for the research and development of 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine and related compounds mainly involve their potential use as TRK inhibitors for the treatment of various cancers . Further exploration of these compounds, including their synthesis, biological evaluation, and optimization, is ongoing .
Eigenschaften
IUPAC Name |
3-bromo-2H-pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN5/c6-3-2-4(7)8-1-9-5(2)11-10-3/h1H,(H3,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZQVGSRUUTUJNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NNC(=C2C(=N1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60321107 | |
| Record name | 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60321107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
83255-86-1 | |
| Record name | 83255-86-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=370384 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60321107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















